(5-bromo-1H-indole-2-yl)(morpholino)methanone
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Overview
Description
(5-bromo-1H-indole-2-yl)(morpholino)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indole-2-yl)(morpholino)methanone typically involves the reaction of 5-bromoindole with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like titanium(III) chloride for reductive amination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization from ethanol or ether to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1H-indole-2-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-methanol derivatives .
Scientific Research Applications
(5-bromo-1H-indole-2-yl)(morpholino)methanone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (5-bromo-1H-indole-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral particles .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: Exhibits anticancer and anti-inflammatory activities.
Indole-2-carboxylic acid: Used in organic synthesis and as a building block for more complex molecules
Uniqueness
(5-bromo-1H-indole-2-yl)(morpholino)methanone is unique due to the presence of both the bromine atom and the morpholine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrN2O2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
(5-bromo-1H-indol-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H13BrN2O2/c14-10-1-2-11-9(7-10)8-12(15-11)13(17)16-3-5-18-6-4-16/h1-2,7-8,15H,3-6H2 |
InChI Key |
ZQKZTQNBOIUQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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